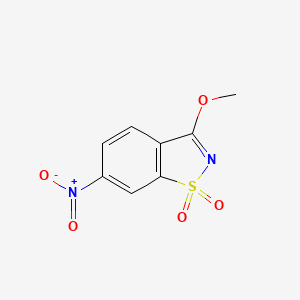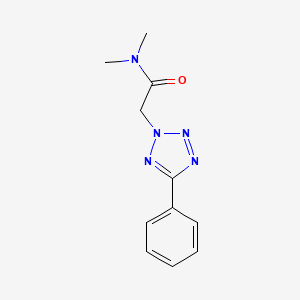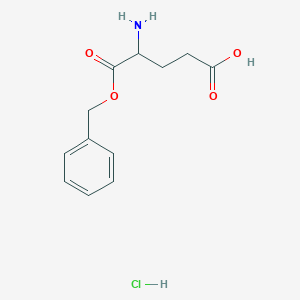![molecular formula C19H24N2O3S B15155236 5-[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-5-methyl-3-propyl-dihydro-furan-2-one](/img/structure/B15155236.png)
5-[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-5-methyl-3-propyl-dihydro-furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[(4-ETHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE is a complex organic compound that features a thiazole ring, an oxolane ring, and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(4-ETHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the condensation of a 2-aminothiazole derivative with an appropriate aldehyde or ketone. The oxolane ring can be introduced via cyclization reactions involving diols or epoxides under acidic or basic conditions. The ethoxyphenyl group is usually introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-{2-[(4-ETHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
科学的研究の応用
5-{2-[(4-ETHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-{2-[(4-ETHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The ethoxyphenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
類似化合物との比較
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in structure but lacks the thiazole and oxolane rings.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the rest of the structure.
Uniqueness
5-{2-[(4-ETHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE is unique due to the combination of its thiazole and oxolane rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
分子式 |
C19H24N2O3S |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
5-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]-5-methyl-3-propyloxolan-2-one |
InChI |
InChI=1S/C19H24N2O3S/c1-4-6-13-11-19(3,24-17(13)22)16-12-25-18(21-16)20-14-7-9-15(10-8-14)23-5-2/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21) |
InChIキー |
SOCOMGZVYZHSDB-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155175.png)
![N-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155182.png)

![1-{2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155192.png)

![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B15155200.png)
![5-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155205.png)
![2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B15155219.png)
![Ethyl 5-{[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155227.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-[3-(dimethylamino)propyl]amine](/img/structure/B15155235.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155240.png)

![3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one](/img/structure/B15155248.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B15155254.png)
